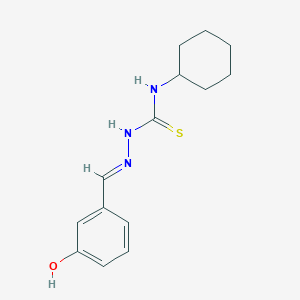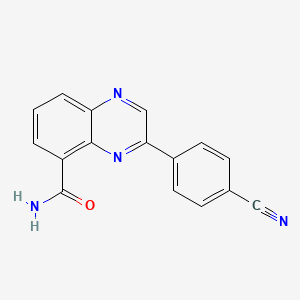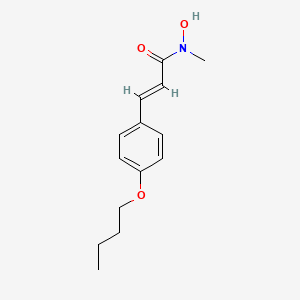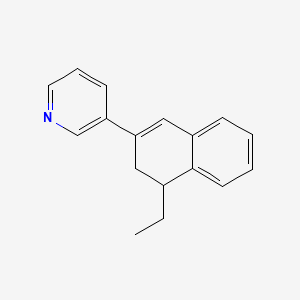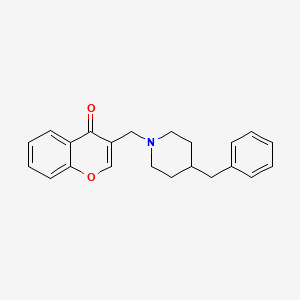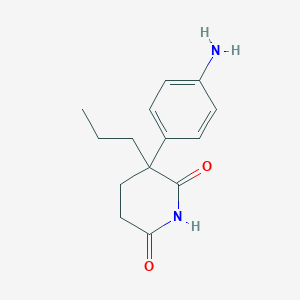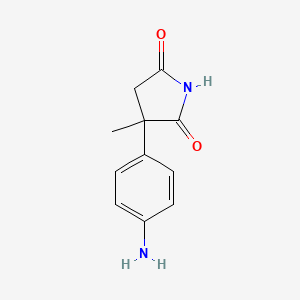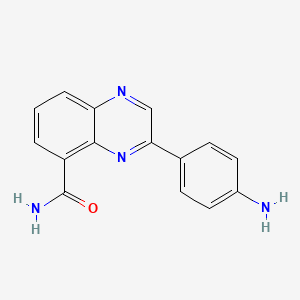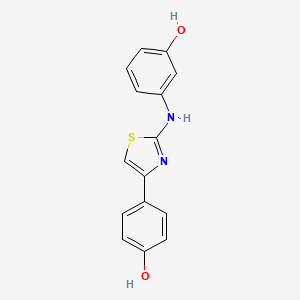
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol es un compuesto que presenta un anillo de tiazol, que es un anillo heterocíclico de cinco miembros que contiene átomos de azufre y nitrógeno. Los derivados de tiazol son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antifúngicas, antivirales, antiinflamatorias y anticancerígenas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol se puede sintetizar mediante la reacción de 2-aminotiazol con 4-hidroxibenzaldehído en etanol. La reacción típicamente tiene lugar durante 24 horas y produce el compuesto deseado con buena eficiencia . La estructura del compuesto recién obtenido se puede caracterizar utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol no están bien documentados, el enfoque general implica ampliar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr rendimientos y pureza más altos adecuados para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo fenólico se puede oxidar para formar derivados de quinona.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el anillo de tiazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de tiazol y el grupo hidroxilo fenólico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones adecuadas.
Productos Principales Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de tiazol reducidos.
Sustitución: Varios derivados de tiazol y fenol sustituidos.
Aplicaciones Científicas De Investigación
3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas con posibles actividades biológicas.
Biología: Se investiga por sus propiedades antimicrobianas, antifúngicas y antivirales.
Medicina: Se explora su potencial como agente anticancerígeno y antiinflamatorio.
Industria: Se utiliza en el desarrollo de tintes, biocidas y aceleradores de reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol implica su interacción con varios objetivos moleculares y vías. El anillo de tiazol del compuesto puede interactuar con enzimas y receptores, modulando su actividad. . Además, sus propiedades antioxidantes contribuyen a sus efectos protectores contra el estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos Similares
Sulfatiazol: Un fármaco antimicrobiano con un anillo de tiazol.
Ritonavir: Un fármaco antirretroviral que contiene una unidad de tiazol.
Abafungin: Un agente antifúngico con una estructura de tiazol.
Tiazofurina: Un fármaco antineoplásico que presenta un anillo de tiazol.
Unicidad
3-(4-(4-Hidroxifenil)tiazol-2-ilamino)fenol es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. Su combinación de un anillo de tiazol con grupos hidroxilo fenólicos mejora su potencial como compuesto multifuncional en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C15H12N2O2S |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12N2O2S/c18-12-6-4-10(5-7-12)14-9-20-15(17-14)16-11-2-1-3-13(19)8-11/h1-9,18-19H,(H,16,17) |
Clave InChI |
SAFZMMTWTRFRQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)

![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

